molecular formula C26H24N4O2 B14959447 [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B14959447
M. Wt: 424.5 g/mol
InChI Key: CSRPPMHMWOFBNU-UHFFFAOYSA-N
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Description

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and a piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another method involves the use of green chemistry approaches, such as microwave-induced synthesis and the utilization of deep eutectic solvents (DES) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved may include the inhibition of receptor-mediated signaling cascades, resulting in reduced smooth muscle contraction and vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone apart from these similar compounds is its unique combination of a quinoline ring and a piperazino moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can potentially lead to different therapeutic effects and applications.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-20-8-6-7-19(17-20)24-18-22(21-9-2-3-10-23(21)28-24)26(31)30-15-13-29(14-16-30)25-11-4-5-12-27-25/h2-12,17-18H,13-16H2,1H3

InChI Key

CSRPPMHMWOFBNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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